molecular formula C20H21FN4O2 B11415560 4-fluoro-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

4-fluoro-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

Cat. No.: B11415560
M. Wt: 368.4 g/mol
InChI Key: LAMLVVSAVFFCRR-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure is a benzimidazole , which consists of two fused benzene rings with a nitrogen atom in the center.
    • Attached to the benzimidazole core, we have a tetrahydropyrazine ring, which contains four carbon atoms and one nitrogen atom.
    • The 4-fluoro group indicates that a fluorine atom is substituted at the 4-position of the benzene ring.
    • Finally, there’s a benzamide group, which is a benzene ring attached to an amide functional group (CONH₂).
  • Overall, this compound combines features from different chemical classes, making it intriguing for research.
  • Preparation Methods

    • The synthesis of this compound involves several steps, including the formation of the benzimidazole core and subsequent functionalization.
    • One possible synthetic route could start with the preparation of the tetrahydropyrazine ring, followed by the introduction of the fluorine substituent and the benzamide group.
    • Industrial production methods may involve efficient and scalable processes to achieve high yields.
  • Chemical Reactions Analysis

      Oxidation: The benzimidazole core can undergo oxidation reactions, potentially leading to the formation of various derivatives.

      Reduction: Reduction of the fluorine group or other functional groups could be explored.

      Substitution: The compound may participate in substitution reactions, replacing functional groups.

      Common Reagents: Palladium-catalyzed cross-coupling reactions (such as Suzuki–Miyaura coupling) are often used to introduce aryl or heteroaryl groups.

      Major Products: The specific products depend on the reaction conditions and the substituents involved.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate. Benzimidazole derivatives often exhibit biological activity.

      Chemistry: Study its reactivity and explore novel transformations.

      Industry: Assess its use in materials science or as a building block for other compounds.

  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds could include other benzimidazole derivatives, tetrahydropyrazines, or fluorinated amides.
    • Highlight the unique features of this compound compared to its counterparts.

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C20H21FN4O2

    Molecular Weight

    368.4 g/mol

    IUPAC Name

    4-fluoro-N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzamide

    InChI

    InChI=1S/C20H21FN4O2/c1-27-11-10-24-8-9-25-18-7-6-16(12-17(18)23-19(25)13-24)22-20(26)14-2-4-15(21)5-3-14/h2-7,12H,8-11,13H2,1H3,(H,22,26)

    InChI Key

    LAMLVVSAVFFCRR-UHFFFAOYSA-N

    Canonical SMILES

    COCCN1CCN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)C1

    Origin of Product

    United States

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